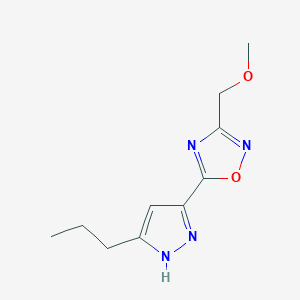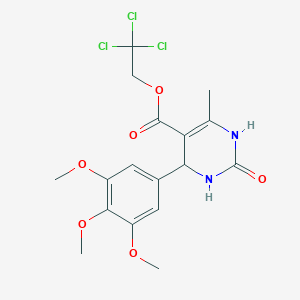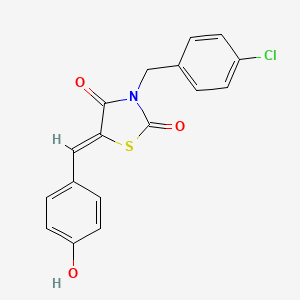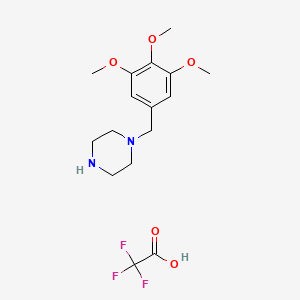
3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the oxadiazole family and has been synthesized through different methods.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to interact with certain metal ions through coordination bonds, leading to changes in its fluorescence properties. In addition, its electron transport properties are thought to be related to its molecular structure and the interactions between its constituent atoms.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. However, it has been shown to be non-toxic to cells at low concentrations, making it a potential candidate for use in biological applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is its high selectivity and sensitivity towards certain metal ions, making it a promising candidate for metal ion detection. In addition, its good electron transport properties make it a potential candidate for use in organic electronic devices.
However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to optimize its use in certain applications.
Future Directions
There are several potential future directions for research on 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. One potential direction is to further investigate its mechanism of action and optimize its use in metal ion detection and organic electronic devices.
Another potential direction is to explore its potential applications in biological systems. For example, it could be used as a fluorescent probe for imaging certain biological molecules or as a component in organic electronic devices for interfacing with biological systems.
Overall, 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a promising compound with potential applications in various fields of scientific research. Further research is needed to fully understand its mechanism of action and optimize its use in different applications.
Synthesis Methods
There are several methods of synthesizing 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. One of the most common methods involves the reaction of 1,3-dipolar cycloaddition of an azide and an alkyne. This method has been used to synthesize this compound with high yield and purity.
Scientific Research Applications
3-(Methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as a fluorescent probe for detecting metal ions. It has been shown to have high selectivity and sensitivity towards certain metal ions, making it a promising candidate for metal ion detection.
Another potential application of this compound is in the field of organic electronics. It has been found to exhibit good electron transport properties, making it a potential candidate for use in organic electronic devices such as organic field-effect transistors.
properties
IUPAC Name |
3-(methoxymethyl)-5-(5-propyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-3-4-7-5-8(13-12-7)10-11-9(6-15-2)14-16-10/h5H,3-4,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCVIRRCXBTSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C2=NC(=NO2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzenesulfonate](/img/structure/B5055493.png)
![7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5055498.png)
![(1R)-2-{3-[3-(3-methoxy-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol](/img/structure/B5055504.png)
![(3S*,4S*)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5055519.png)

![N~2~-benzyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5055525.png)

![3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5055535.png)
![1-(2-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5055538.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-chlorophenyl)urea](/img/structure/B5055548.png)
![1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B5055553.png)
![2,5,7-trimethylisoxazolo[2,3-a]pyrimidin-8-ium perchlorate](/img/structure/B5055563.png)
![2-phenyl-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5055565.png)
